1-Benzyl-N-(diphenylmethyl)-4-piperidinamine and its derivatives have shown promising results as cerebral vasodilators. [] This activity is particularly relevant in addressing conditions characterized by reduced cerebral blood flow, such as stroke, traumatic brain injury, and vascular dementia.
Research suggests that 1-Benzyl-N-(diphenylmethyl)-4-piperidinamine exhibits dopamine receptor antagonism, particularly towards the D2 subtype. [] This property makes it a potential candidate for investigating neurological and psychiatric disorders associated with dysregulated dopaminergic signaling, such as schizophrenia and Parkinson's disease.
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2